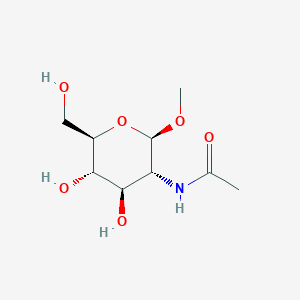
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its derivatives involves several steps, including benzoylation, O-deisopropylidenation, selective benzoylation, mesylation, and treatment with thiourea, leading to the formation of specific 5-thio compounds and subsequent modifications to achieve the title compound. These synthetic routes provide essential derivatives for further chemical and biological studies (Hasegawa et al., 1978).
Molecular Structure Analysis
The molecular structure of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside reveals distorted chair conformations and significant ring distortions influenced by the N-acyl side chain's bulkiness. The crystal structure analysis provides insights into the geometrical variations and the conformational behavior of the GlcNAc aldohexopyranosyl rings in the solid state, highlighting the structural flexibility of these molecules (Xiaosong Hu et al., 2011).
Chemical Reactions and Properties
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes that are pivotal for synthesizing complex oligosaccharides. These reactions utilize specific protecting groups and glycosylating agents, enabling the construction of oligosaccharides with branched 2-acetamido-2-deoxy-D-glucosyl residues, which are critical for studying bacterial cell-wall, human milk, and blood-group substances (Durette & Meitzner, 1981).
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Biochemistry
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used in the study of saccharide acylation, a covalent modification that affects the biological functions of saccharides and other biomolecules .
- Methods : The compound is crystallized and its structure is analyzed using X-ray crystallography .
- Results : The study found that the compound can assume a wide range of geometries in the solid state, which can provide insights into the effects of acylation on the biological functions of saccharides .
2. Immunology
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used in the synthesis of immunologically relevant beta-glycosides .
- Methods : The compound is used as a progenitor in the synthesis of beta-glycosides, which involves a sequence of beta-selective glycosidation, hydroboration, and deblocking .
- Results : The study successfully synthesized three immunologically relevant beta-glycosides with overall yields of 61%, 56%, and 39% for the glycosyl acceptors .
3. Medical Research
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been shown to be an effective treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis in mice .
- Methods : The compound is administered to mice suffering from autoimmune diseases .
- Results : The study found that the compound was effective in treating the symptoms of the diseases, although the specific results and statistical analyses were not provided .
4. Enzymology
- Application : 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside, a derivative of Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, is used as a fluorogenic substrate for beta-hexosaminidases .
- Methods : The compound is used in an enzymatic reaction, and the fluorescence of the product is measured to quantify beta-hexosaminidase activity .
- Results : The compound has been used to quantify beta-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease .
5. Study of Saccharide Acylation
- Application : This compound is used in the study of saccharide acylation, a covalent modification that affects the biological functions of saccharides and other biomolecules .
- Methods : The compound is crystallized and its structure is analyzed using X-ray crystallography .
- Results : The study found that the compound can assume a wide range of geometries in the solid state, which can provide insights into the effects of acylation on the biological functions of saccharides .
6. Inhibition of Bacterial Growth
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has shown to inhibit bacterial growth by binding to DNA and RNA, as well as inhibit transcription, translation, and replication .
- Methods : The compound is administered to bacteria and its effects on growth and replication are observed .
- Results : The study found that the compound was effective in inhibiting bacterial growth .
7. Inhibition of Bacterial Growth
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has shown to inhibit bacterial growth by binding to DNA and RNA, as well as inhibit transcription, translation, and replication .
- Methods : The compound is administered to bacteria and its effects on growth and replication are observed .
- Results : The study found that the compound was effective in inhibiting bacterial growth .
8. Inhibition of Cardiac Channels
- Application : Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside also binds to cardiac channels and inhibits their activity .
- Methods : The compound is administered to cardiac cells and its effects on channel activity are observed .
- Results : The study found that the compound was effective in inhibiting cardiac channel activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






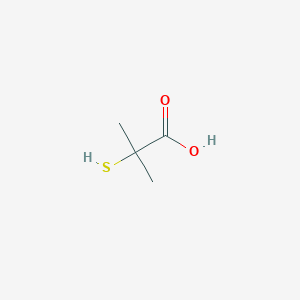
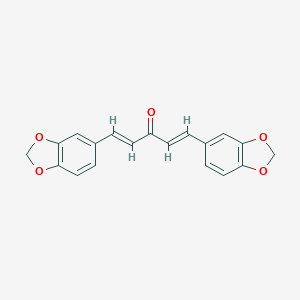
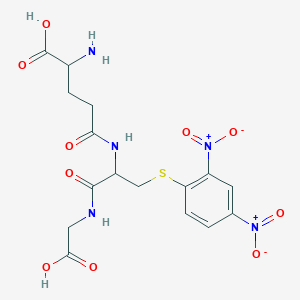
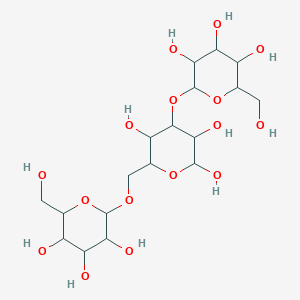
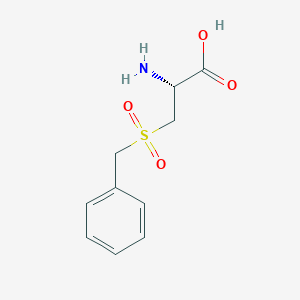
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)


![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)